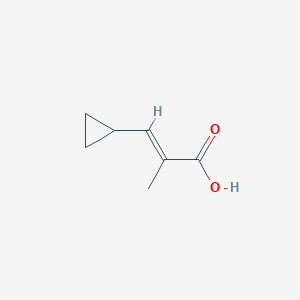

(E)-3-cyclopropyl-2-methylacrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

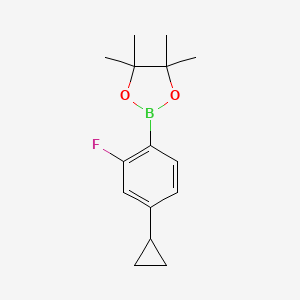

In general, a compound like “(E)-3-cyclopropyl-2-methylacrylic acid” would be an organic molecule with a cyclopropyl group (a three-carbon ring), a methyl group (a single carbon atom), and an acrylate group (a carbon double bond with a carboxylic acid). The “(E)” notation indicates the geometry around the double bond .

Synthesis Analysis

The synthesis of a compound like this would likely involve forming the cyclopropyl group and the acrylate group in separate steps, followed by a reaction to combine them. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the geometry around the double bond .Chemical Reactions Analysis

The reactivity of a compound like this would be influenced by the presence of the double bond and the carboxylic acid group. These functional groups can participate in a variety of reactions, including addition reactions, esterification, and others .Wissenschaftliche Forschungsanwendungen

Cyclopropane Fatty Acids in Human Tissues

Research has identified cyclopropane fatty acids (cyclopropane FA) in a variety of organisms, including humans. One study focused on the identification of cyclopropaneoctanoic acid 2-hexyl and other cyclopropane FAs in human adipose tissue and serum. These compounds were mainly found in triacylglycerols in adipose tissue and in phospholipids and triacylglycerols in serum. The study highlighted that cyclopropaneoctanoic acid 2-hexyl is a significant component of human adipose tissue and serum, and its levels are influenced by dietary intake (Śledziński et al., 2013).

Metabolism and Elimination of Acrylamide

Acrylamide (AM) studies in humans have revealed insights into its metabolism and elimination pathways. Research indicates that upon oral administration, AM is rapidly absorbed and metabolized, with major metabolites derived from glutathione conjugation. Urinary metabolite analysis showed the presence of N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide, among others. The studies demonstrated that the metabolism of AM in humans involves less glycidamide compared to rodents, and dermal uptake of AM is significantly less efficient than oral uptake (Fennell et al., 2005; Fennell et al., 2006).

Occupational Allergic Reactions to Acrylates

Exposure to various acrylates in occupational settings has been linked to allergic reactions. Studies have documented cases of occupational asthma caused by methyl methacrylate and cyanoacrylates, indicating a possible development of specific hypersensitivity responses (Lozewicz et al., 1985). Contact dermatitis in workers exposed to acrylates in an elevator factory further illustrates the sensitizing capacity of these substances, underlining the need for preventive measures in industries where acrylates are used (Pérez‐Formoso et al., 2010).

Use of Cyanoacrylates in Medical Procedures

Cyanoacrylates, such as octyl-2-cyanoacrylate, have applications in medical procedures like wound closure. Studies demonstrate their effectiveness in rapidly closing wounds, reducing closure time compared to sutures, and providing satisfactory cosmetic outcomes and high patient satisfaction (Toriumi et al., 1998). Ethyl-2-cyanoacrylate (ECA) has also been effectively used in emergency departments for superficial wound closure in pediatric cases, proving to be cost-effective and time-saving (Gulalp et al., 2009).

Eigenschaften

IUPAC Name |

(E)-3-cyclopropyl-2-methylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(7(8)9)4-6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSRHBWFNNDPCQ-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1CC1)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-cyclopropyl-2-methylacrylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B2640627.png)

![N-(4-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2640631.png)

![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2640632.png)

![9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2640644.png)